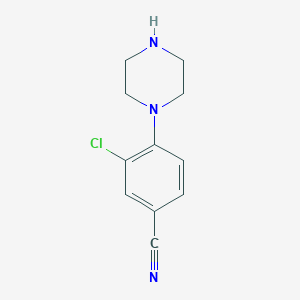

3-Chloro-4-(piperazin-1-yl)benzonitrile

Overview

Description

3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3 . It is a solid substance .

Synthesis Analysis

The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile involves a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol, which is stirred in a 100-mL round-bottom flask at 120°C for 15 hours .Molecular Structure Analysis

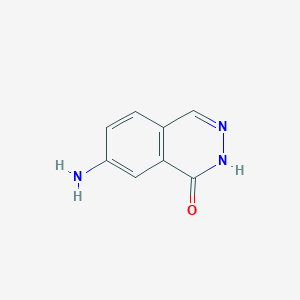

The molecular structure of 3-Chloro-4-(piperazin-1-yl)benzonitrile is represented by the InChI code1S/C11H12ClN3/c12-10-7-9 (8-13)1-2-11 (10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom and a piperazine ring. Physical And Chemical Properties Analysis

3-Chloro-4-(piperazin-1-yl)benzonitrile has a molecular weight of 221.69 . It is a solid substance with a melting point of 87 - 88°C .Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Chloro-4-(piperazin-1-yl)benzonitrile: has been investigated for its potential as a pharmacologically active compound. Researchers explore its interactions with biological targets, aiming to design novel drugs. Some studies have focused on its role as a scaffold for developing new antifungal agents .

Antifungal Properties

While not all derivatives of this compound exhibit antifungal activity, certain variants have demonstrated fungicidal effects against specific strains. For instance, compound 9a and 9d displayed fungicidal activity against Candida galibrata ATCC 15126 strain . Further research in this area could uncover additional antifungal applications.

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 pictogram . It is harmful if swallowed or in contact with skin . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mechanism of Action

Mode of Action

It’s known that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Piperazine derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other vital processes.

Result of Action

Given its structural similarity to other piperazine derivatives, it may exhibit similar antimicrobial effects .

properties

IUPAC Name |

3-chloro-4-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPSPUJYQPNITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(piperazin-1-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)

![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)